Cas no 2270905-74-1 (4-Acetyl-2-trifluoromethylbenzoic acid)

4-Acetyl-2-trifluoromethylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-Acetyl-2-trifluoromethylbenzoic acid
- 4-Acetyl-2-trifluoromethyl-benzoic acid
- 4-Acetyl-2-(trifluoromethyl)benzoic acid
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- MDL: MFCD31613818
- インチ: 1S/C10H7F3O3/c1-5(14)6-2-3-7(9(15)16)8(4-6)10(11,12)13/h2-4H,1H3,(H,15,16)
- InChIKey: KMEUEAOMAZHEOK-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(C)=O)C=CC=1C(=O)O)(F)F
計算された属性
- 精确分子量: 232.03472857g/mol
- 同位素质量: 232.03472857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 298
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4
- XLogP3: 2
4-Acetyl-2-trifluoromethylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 184779-2.500g |
4-Acetyl-2-trifluoromethylbenzoic acid, 95% |
2270905-74-1 | 95% | 2.500g |
$1733.00 | 2023-09-10 | |
Matrix Scientific | 184779-1g |
4-Acetyl-2-trifluoromethylbenzoic acid, 95% |
2270905-74-1 | 95% | 1g |
$1073.00 | 2023-09-10 |
4-Acetyl-2-trifluoromethylbenzoic acid 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
4-Acetyl-2-trifluoromethylbenzoic acidに関する追加情報
Recent Advances in the Study of 4-Acetyl-2-trifluoromethylbenzoic Acid (CAS: 2270905-74-1)
4-Acetyl-2-trifluoromethylbenzoic acid (CAS: 2270905-74-1) is a fluorinated aromatic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical characteristics, synthetic pathways, and biological activities.
The compound's trifluoromethyl group and acetyl moiety contribute to its high reactivity and ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-acetyl-2-trifluoromethylbenzoic acid serves as a versatile building block for the synthesis of small-molecule inhibitors targeting protein kinases involved in inflammatory pathways. The study reported a 40% increase in inhibitory activity compared to non-fluorinated analogs, underscoring the importance of the trifluoromethyl group in enhancing binding affinity.
In addition to its role in kinase inhibition, recent research has investigated the compound's potential in drug delivery systems. A team at the University of Cambridge developed a nanoparticle-based platform using 4-acetyl-2-trifluoromethylbenzoic acid as a functional linker, improving the solubility and bioavailability of hydrophobic anticancer drugs. The results, published in ACS Nano (2024), showed a 2.5-fold increase in tumor accumulation compared to conventional delivery methods, with minimal off-target effects.
Another area of active research involves the metabolic stability of 4-acetyl-2-trifluoromethylbenzoic acid derivatives. A 2024 study in Drug Metabolism and Disposition utilized LC-MS/MS techniques to analyze the pharmacokinetic profiles of these compounds in rodent models. The findings revealed that the trifluoromethyl group significantly reduces oxidative metabolism, leading to prolonged half-lives and improved therapeutic windows. This property makes the compound particularly attractive for the development of long-acting pharmaceuticals.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 4-acetyl-2-trifluoromethylbenzoic acid. Recent process chemistry studies have focused on optimizing reaction conditions to improve yields while maintaining high purity standards. A 2023 patent application (WO202318765A1) describes a novel catalytic system that achieves 85% yield with 99.5% purity, representing a significant advancement in the compound's manufacturability.
Looking forward, researchers anticipate that 4-acetyl-2-trifluoromethylbenzoic acid will play an increasingly important role in the design of next-generation therapeutics. Its unique combination of chemical stability, biological activity, and synthetic versatility positions it as a valuable tool in medicinal chemistry. Ongoing clinical trials involving derivatives of this compound are expected to provide further insights into its therapeutic potential within the next 2-3 years.
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